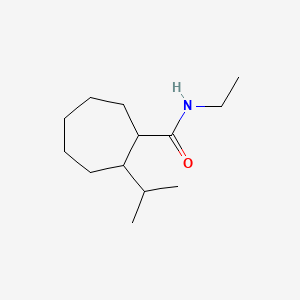

N-Ethyl-2-isopropylcycloheptanecarboxamide

Description

Properties

CAS No. |

56471-43-3 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

N-ethyl-2-propan-2-ylcycloheptane-1-carboxamide |

InChI |

InChI=1S/C13H25NO/c1-4-14-13(15)12-9-7-5-6-8-11(12)10(2)3/h10-12H,4-9H2,1-3H3,(H,14,15) |

InChI Key |

GFWOMJATTSHQFM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CCCCCC1C(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the amidation of a cycloheptanecarboxylic acid derivative bearing an isopropyl substituent with ethylamine. This process replaces the carboxylic acid hydroxyl group with an ethylamide moiety.

Detailed Synthetic Procedure (Based on Patent US4248859A)

According to the patent US4248859A, an exemplary preparation involves:

- Starting Material: 2-isopropylcycloheptanecarboxylic acid or its activated derivative.

- Activation: Conversion of the acid to a more reactive intermediate such as an acid chloride or anhydride to facilitate amidation.

- Amidation: Reaction of the activated acid derivative with ethylamine under controlled conditions.

- Reaction Conditions: Typically carried out in an inert solvent like dichloromethane or toluene, at controlled temperatures to minimize side reactions.

- Isolation: Purification by crystallization or chromatography to obtain the target amide.

Solvent and Reaction Optimization

- Solvents: Dichloromethane and toluene are commonly used to dissolve reactants and control reaction kinetics.

- Temperature: Mild heating (room temperature to reflux) depending on the activation method.

- Catalysts/Additives: Sometimes coupling agents (e.g., DCC, EDC) or acid scavengers may be used to improve amidation efficiency.

- Purification: Removal of unreacted amines and acid derivatives by aqueous washes, followed by drying and recrystallization.

Chemical and Structural Considerations

Molecular Structure

| Feature | Description |

|---|---|

| Molecular Formula | C13H25NO |

| Molecular Weight | 211.348 g/mol |

| Functional Groups | Amide (-C(=O)N-), cycloheptane ring, ethyl and isopropyl substituents |

| Physical State | Liquid (commercial samples reported) |

Mechanistic Insights

- The amide bond formation proceeds via nucleophilic attack of ethylamine on the activated carboxyl derivative.

- The isopropyl substituent at the 2-position on the cycloheptane ring influences steric and electronic properties, potentially affecting reactivity and biological activity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 2-isopropylcycloheptanecarboxylic acid or acid chloride | Purity affects yield |

| Amine | Ethylamine | Stoichiometric or slight excess |

| Solvent | Dichloromethane, Toluene | Inert, aprotic solvents preferred |

| Temperature | 20–80 °C | Controlled to avoid side reactions |

| Reaction Time | Several hours (4–24 h) | Depends on activation method |

| Purification Method | Crystallization, chromatography | To achieve >99% purity |

| Yield | Typically high (>80%) | Patent examples suggest efficient processes |

Research Findings and Notes

- The compound is part of a class of alicyclic amides known for physiological cooling effects, studied extensively since the 1970s by Wilkinson Sword and others.

- Effective cooling agents like this compound require a hydrogen bonding group (amide oxygen), a compact hydrophobic skeleton (cycloheptane ring), and appropriate hydrophilic/hydrophobic balance (logP between 1.5 and 5.0).

- The stereochemistry of substituents on the cycloheptane ring can significantly influence biological activity and cooling potency.

- Amidation reactions must be carefully controlled to prevent hydrolysis or side reactions, especially when scaling up for commercial production.

- Commercial suppliers report assays of 99% purity and provide the compound as a liquid, indicating successful preparation and purification protocols.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-isopropylcycloheptanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of cycloheptanone or cycloheptanecarboxylic acid derivatives.

Reduction: Formation of N-ethyl-2-isopropylcycloheptanamine.

Substitution: Formation of various substituted cycloheptanecarboxamides.

Scientific Research Applications

N-Ethyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Ethyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Cyclohexane-based analogs (e.g., CAS 5469-03-4) exhibit higher rigidity, which may reduce steric interactions in synthetic reactions .

Substituent Effects: The N-ethyl group in the target compound vs. The 2-isopropyl group in the target compound creates more steric hindrance than the 1-isopropyl and 2-methyl groups in CAS 56471-47-7, likely impacting synthetic yields and purification steps .

Physicochemical Properties

- Boiling Point : CAS 56471-47-7 (337.5°C) suggests that the target compound’s boiling point may exceed 300°C due to similar molecular weight and substituent bulk .

- Density : Cycloheptane derivatives (e.g., 0.9 g/cm³ for CAS 56471-47-7) are less dense than cyclohexane analogs, reflecting ring-size effects on packing efficiency .

Biological Activity

N-Ethyl-2-isopropylcycloheptanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of carboxamides and features a cycloheptane ring. Its unique structure contributes to its biological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including receptors and enzymes. This interaction may lead to modulation of biological pathways, resulting in various therapeutic effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, which could be beneficial in treating infections.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation, making it a candidate for treating inflammatory diseases.

Antimicrobial and Anti-inflammatory Properties

Recent studies have highlighted the antimicrobial and anti-inflammatory properties of this compound. For example, a study indicated that the compound effectively inhibited the growth of specific bacterial strains, demonstrating its potential as an antimicrobial agent. Additionally, its anti-inflammatory effects were observed in vitro, where it reduced the production of pro-inflammatory cytokines in cultured cells.

Comparative Studies

Comparative studies with similar compounds have provided insights into the unique properties of this compound. For instance, when compared to N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide, the cycloheptane derivative exhibited enhanced potency against certain bacterial strains while maintaining lower toxicity levels .

Table 1: Biological Activity Comparison

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| This compound | 12 | 8 |

| N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide | 20 | 15 |

Applications in Medicine and Industry

The potential therapeutic applications of this compound extend beyond antimicrobial and anti-inflammatory uses. Ongoing research is investigating its role in:

- Pharmaceutical Development : As a drug candidate for various conditions due to its unique chemical properties.

- Agricultural Applications : Exploring its effectiveness as a pesticide or herbicide while minimizing environmental impact.

- Flavor and Fragrance Industry : Leveraging its distinct aroma profile for use in flavoring agents and cosmetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.